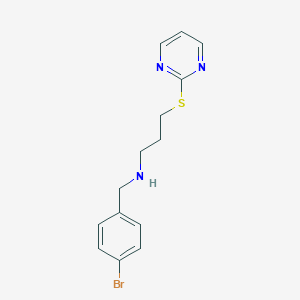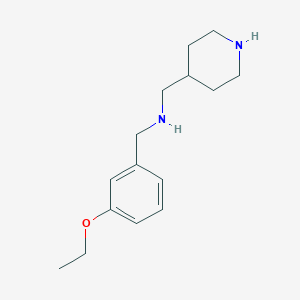![molecular formula C14H12N2O2S2 B279545 3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE](/img/structure/B279545.png)
3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves the reaction of 2-aminobenzisothiazole with 2-(methylthio)phenylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzisothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzisothiazole derivatives .
Scientific Research Applications
3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzisothiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
3-[2-(METHYLSULFANYL)ANILINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties compared to other benzisothiazole derivatives .
Properties
Molecular Formula |
C14H12N2O2S2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H12N2O2S2/c1-19-12-8-4-3-7-11(12)15-14-10-6-2-5-9-13(10)20(17,18)16-14/h2-9H,1H3,(H,15,16) |
InChI Key |
CCAYRTVUHSPBJY-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
CSC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine](/img/structure/B279462.png)
![N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE](/img/structure/B279463.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B279465.png)

![N-(2,4-dimethoxybenzyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B279467.png)

![N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-1-PROPYL-1H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B279470.png)
![{3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}(NAPHTHALEN-1-YLMETHYL)AMINE](/img/structure/B279472.png)
![1-[(2-{[(5-Phenyl-2-furyl)methyl]amino}ethyl)amino]-2-propanol](/img/structure/B279474.png)
![4-[({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B279476.png)
![N-(tert-butyl)-N-{3-phenyl-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2-propenyl}amine](/img/structure/B279479.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B279480.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine](/img/structure/B279485.png)

